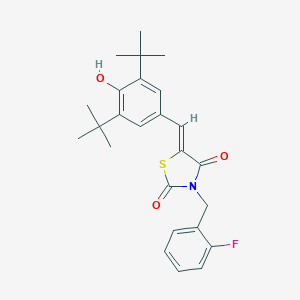![molecular formula C20H18N2O3S B306380 N-[4-(4-toluidinosulfonyl)phenyl]benzamide](/img/structure/B306380.png)
N-[4-(4-toluidinosulfonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-toluidinosulfonyl)phenyl]benzamide, commonly known as WST-8, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a water-soluble tetrazolium salt that is used as a colorimetric assay reagent for measuring cell viability and proliferation. WST-8 is widely used in various fields of research, including biochemistry, cell biology, and pharmacology.
Mecanismo De Acción
The mechanism of action of WST-8 involves the reduction of the tetrazolium salt by cellular enzymes to formazan, which is detected by spectrophotometry. The reduction reaction is dependent on the presence of NADH or NADPH, which are produced by cellular metabolism. The amount of formazan produced is proportional to the number of viable cells in the culture.
Biochemical and Physiological Effects
WST-8 does not have any known biochemical or physiological effects on cells. It is a non-toxic reagent that is used to measure cell viability and proliferation. The assay is based on the detection of metabolic activity, which is a measure of the overall health of the cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
WST-8 has several advantages over other cell viability assays. It is a water-soluble reagent that can be used in both adherent and suspension cell cultures. The assay is non-toxic and does not require any special equipment or training to perform. WST-8 is also highly sensitive and can detect small changes in cell viability.
One limitation of WST-8 is that it requires the use of a microplate reader or spectrophotometer to measure the absorbance of the formazan product. This can be a disadvantage for labs that do not have access to this equipment. Another limitation is that the assay is dependent on the metabolic activity of the cells, which can be affected by various factors, such as cell density, culture conditions, and the presence of inhibitors.
Direcciones Futuras
There are several future directions for the use of WST-8 in scientific research. One area of interest is the development of new applications for the assay, such as the detection of oxidative stress and apoptosis. Another area of interest is the optimization of the assay for use in high-throughput screening of drug candidates. Additionally, there is a need for further validation of the assay in different cell types and under different experimental conditions to ensure its reliability and accuracy.
Métodos De Síntesis
The synthesis of WST-8 involves the reaction of 4-toluidine with p-toluenesulfonyl chloride, followed by the reaction of the resulting product with 4-aminobenzamide. The final product is obtained by the addition of tetrazolium salt to the reaction mixture. The synthesis method is relatively simple and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
WST-8 is widely used as a cell viability and proliferation assay reagent in scientific research. It is used to measure the metabolic activity of cells by detecting the reduction of the tetrazolium salt to formazan. This assay is commonly used in drug discovery, toxicology, and cancer research to evaluate the efficacy and toxicity of various compounds. WST-8 has also been used to study the effects of environmental factors, such as temperature and pH, on cell viability.
Propiedades
Nombre del producto |
N-[4-(4-toluidinosulfonyl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C20H18N2O3S |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
N-[4-[(4-methylphenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C20H18N2O3S/c1-15-7-9-18(10-8-15)22-26(24,25)19-13-11-17(12-14-19)21-20(23)16-5-3-2-4-6-16/h2-14,22H,1H3,(H,21,23) |
Clave InChI |
GYQZANIAXFTPAF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



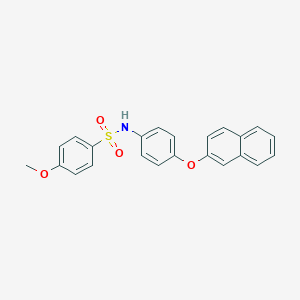
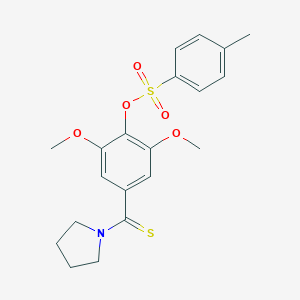
![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B306300.png)
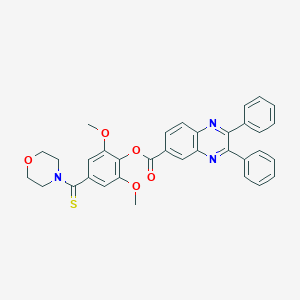

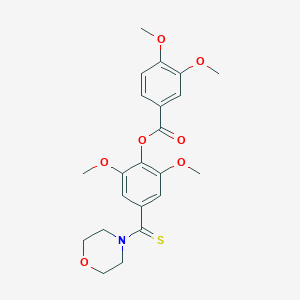

![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 2,5-dichlorobenzoate](/img/structure/B306307.png)

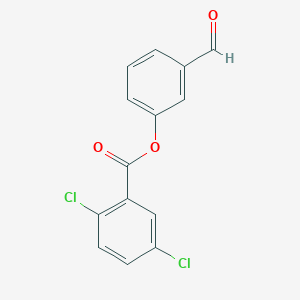

![5-(4-chlorophenyl)-2-[2-({3-nitrobenzyl}oxy)benzylidene]-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B306315.png)
![2-[(2-Allyl-4-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B306318.png)
